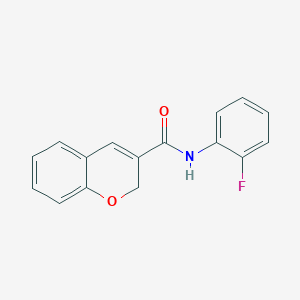
N-(2-fluorophenyl)-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-fluorophenyl)-2H-chromene-3-carboxamide” is a chemical compound that likely contains a chromene backbone with a carboxamide group attached to one of the carbon atoms and a 2-fluorophenyl group attached to the nitrogen atom of the carboxamide group. Chromenes are a class of chemical compounds that have been studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic fused six-membered benzene and oxygen-containing heterocyclic ring of chromenes, with the 2-fluorophenyl and carboxamide groups attached as described above .Chemical Reactions Analysis
As a chromene derivative, this compound might undergo reactions typical of this class of compounds, such as electrophilic aromatic substitution or nucleophilic addition to the carbonyl group of the carboxamide .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the fluorine atom and the carboxamide group could influence properties such as polarity, solubility, and reactivity .科学的研究の応用
Crystallography and Structural Analysis
The study of crystal structures of N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, including analogs with a fluorophenyl group, reveals that these molecules are essentially planar. They exhibit anti conformations regarding the C—N rotamer of the amide and cis geometries concerning the relative positions of the C3arom—C2arom bond of the chromone ring and the carbonyl group of the amide, providing insights into the molecular interactions and stability of these compounds (Gomes et al., 2015).
Chemosensors
Compounds based on the chromene structure have been utilized as chemosensors. A particular study synthesized a coumarin-based chemosensor, demonstrating an "on-off-on" fluorescence response towards Cu2+ and H2PO4− ions. This sensitivity towards specific ions, along with low detection limits, underscores the potential of chromene derivatives in environmental monitoring and biochemical assays (Meng et al., 2018).
Biological Activities
Novel 2-imino-2H-chromene-3(N-aryl)carboxamides were synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. These studies demonstrate the potential therapeutic applications of chromene derivatives in cancer treatment. Some compounds showed potent activity, indicating the relevance of the chromene core in the design of new anticancer agents (Gill et al., 2016).
Additionally, the antimicrobial properties of certain chromene-3-carboxamides were explored, highlighting their potential in addressing microbial resistance issues. These studies contribute to understanding the structure-activity relationships and the development of new antimicrobial agents (Ukhov et al., 2021).
作用機序
Safety and Hazards
将来の方向性
The study of chromene derivatives is an active area of research due to their potential biological activities. Future research on “N-(2-fluorophenyl)-2H-chromene-3-carboxamide” could include synthesis optimization, detailed physical and chemical property determination, and exploration of potential biological activities .
特性
IUPAC Name |
N-(2-fluorophenyl)-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO2/c17-13-6-2-3-7-14(13)18-16(19)12-9-11-5-1-4-8-15(11)20-10-12/h1-9H,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHZWBYAOGGKKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B2816565.png)
![1,3-Benzodioxol-5-yl-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2816567.png)
![Methyl 7-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B2816568.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isonicotinamide](/img/structure/B2816569.png)
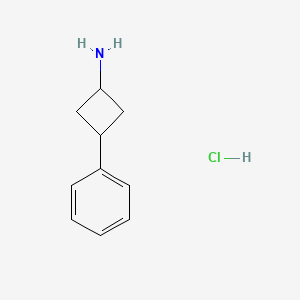
![N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide](/img/structure/B2816573.png)


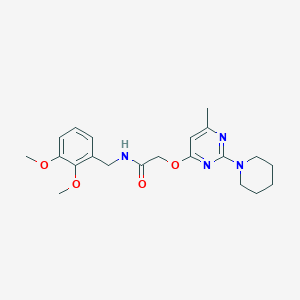
![1-(1-(4'-Methyl-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)piperidine-4-carboxamide](/img/structure/B2816580.png)
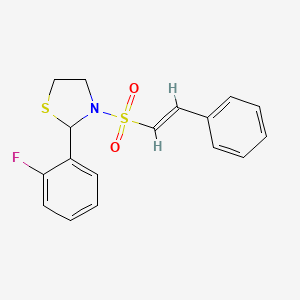
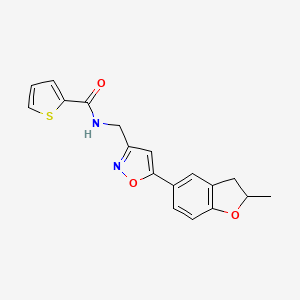

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-cyanobenzamide](/img/structure/B2816588.png)
